3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone

Vue d'ensemble

Description

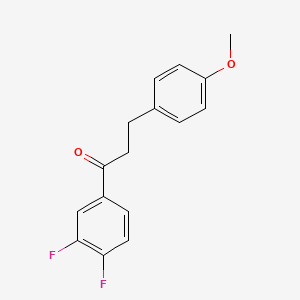

3’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone is a chemical compound with the molecular formula C16H14F2O2. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a propiophenone structure. This compound is used in various scientific research applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone typically involves the reaction of 3,4-difluorobenzaldehyde with 4-methoxyphenylacetic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .

Analyse Des Réactions Chimiques

Types of Reactions

3’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Weight : 276.28 g/mol

- IUPAC Name : 1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one

- Chemical Structure : The compound features a propiophenone backbone with difluoro and methoxy substituents that influence its reactivity and biological activity.

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have indicated that compounds similar to 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone exhibit antiviral properties. For instance, derivatives of difluoromethyl ketones have shown potential as reversible inhibitors of serine and cysteine proteases, which are vital for the replication of various viruses, including coronaviruses. The docking studies suggest that these compounds may inhibit the Coronavirus Main Proteases (Mpro), making them candidates for further antiviral research .

2. Anti-Cancer Research

The introduction of fluorine into organic molecules often enhances their biological activity. Research has demonstrated that fluorinated compounds can interact with biological targets more effectively than their non-fluorinated counterparts. In this context, this compound may serve as a scaffold for developing novel anticancer agents due to its unique structural features that could interact with cancer cell pathways .

Synthetic Methodologies

1. Synthesis of Fluorinated Compounds

The compound serves as a valuable building block in the synthesis of fluorinated organic molecules. Its structure allows for various modifications through nucleophilic substitution reactions. For example, the synthesis of α,α-difluoromethyl ketones has been achieved using methodologies that incorporate this compound as an intermediate .

2. Development of Organometallic Reagents

The compound has been utilized in the development of organometallic reagents that are crucial for various organic transformations. The unique properties imparted by the difluoro and methoxy groups enhance the reactivity of these reagents, making them suitable for applications in complex organic syntheses .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. Additionally, its fluorine atoms and methoxy group contribute to its binding affinity and specificity towards target proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3’,4’-Difluoro-3-(3-methoxyphenyl)propiophenone

- 3,4-Difluorothiophene

- 3,5-Difluoro-4-methoxybenzyl bromide

Uniqueness

3’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone, also known by its IUPAC name 1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)-1-propanone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound has been studied for various pharmacological effects, including anti-cancer and neuroprotective properties.

Chemical Structure and Properties

- Chemical Formula : C16H14F2O2

- CAS Number : 898776-40-4

- Molecular Weight : 284.29 g/mol

- Purity : 97% .

The structure features a propiophenone backbone with two fluorine atoms and a methoxyphenyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

- U-87 glioblastoma : Demonstrated significant cytotoxicity with IC50 values indicating potent activity.

- MDA-MB-231 triple-negative breast cancer : Although less potent than in U-87 cells, it still showed notable effects .

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, which is crucial for the development of new cancer therapies.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may possess the ability to mitigate neurotoxicity associated with certain conditions. For instance, it has been noted to have antagonistic effects on tremorine-induced tremors in animal models, suggesting potential applications in treating neurological disorders such as Parkinson's disease .

Antioxidant Activity

Studies utilizing the DPPH radical scavenging method have demonstrated that derivatives of this compound can exhibit significant antioxidant activity, which is beneficial for reducing oxidative stress in cells . This property is particularly relevant in cancer therapy and neuroprotection.

Summary of Biological Activities

| Activity Type | Cell Line / Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | U-87 Glioblastoma | <10 | Induction of apoptosis |

| MDA-MB-231 Triple-Negative | 15 | Inhibition of cell proliferation | |

| Neuroprotective | Tremorine-induced tremors (mice) | N/A | Antagonistic effect on tremors |

| Antioxidant | DPPH Radical Scavenging | N/A | Radical scavenging |

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated the cytotoxic effects of this compound on U-87 glioblastoma cells. Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed through flow cytometry analysis.

-

Neuroprotective Study :

- In a model of Parkinson's disease using tremorine-induced mice, administration of the compound resulted in reduced tremor severity and improved motor function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Propriétés

IUPAC Name |

1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOAEANEJSVFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644297 | |

| Record name | 1-(3,4-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-40-4 | |

| Record name | 1-(3,4-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.